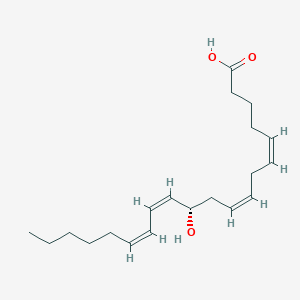
11(S)-Hete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11(S)-Hydroxy-5,8,12,14-eicosatetraenoic acid, commonly known as 11(S)-Hete, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11(S)-Hete typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 11-lipoxygenase. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
11(S)-Hete undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Functional groups on the this compound molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which have distinct biological activities.
Scientific Research Applications
11(S)-Hete has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: this compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biomarker in diagnostic assays.
Mechanism of Action
11(S)-Hete exerts its effects by binding to specific receptors on the cell surface, such as G-protein-coupled receptors (GPCRs). This binding activates intracellular signaling pathways, including the MAPK and PI3K pathways, leading to various cellular responses such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
12(S)-Hete: Another hydroxyeicosatetraenoic acid with similar biological activities but different receptor affinities.
15(S)-Hete: Known for its anti-inflammatory properties and involvement in the resolution of inflammation.
5(S)-Hete: Plays a role in leukotriene biosynthesis and is involved in allergic and inflammatory responses.
Uniqueness
11(S)-Hete is unique due to its specific receptor interactions and the distinct signaling pathways it activates. Its role in both promoting and resolving inflammation makes it a compound of significant interest in therapeutic research.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11S,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI Key |
GCZRCCHPLVMMJE-JQBFKNNWSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


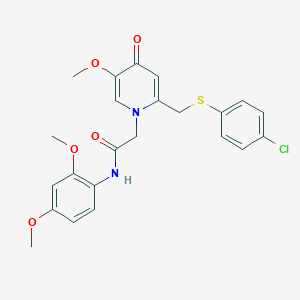
![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)

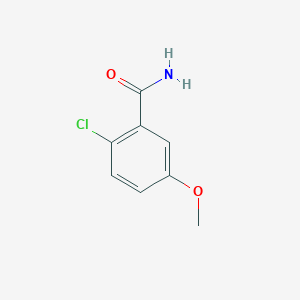

![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
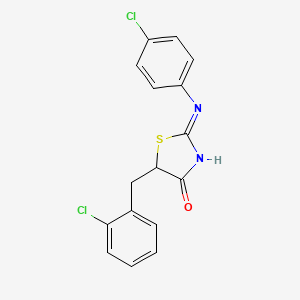
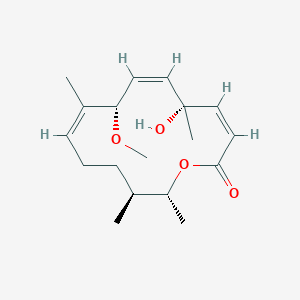
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)
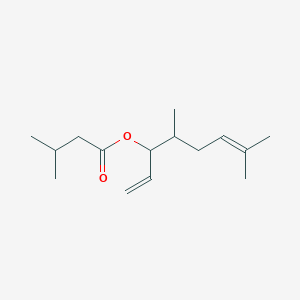
![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)
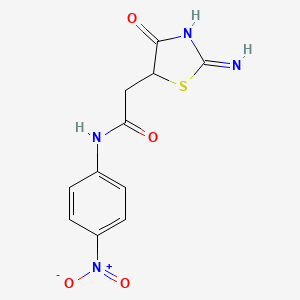
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
